
4-Chlorobenzene-1-diazonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzene-1-diazonium bromide is an aromatic diazonium salt with the molecular formula C6H4ClN2Br. It is a derivative of benzene, where a chlorine atom is substituted at the fourth position and a diazonium group is attached to the first position. This compound is a key intermediate in organic synthesis, particularly in the preparation of aryl halides and other substituted aromatic compounds through various reactions such as the Sandmeyer reaction.
准备方法
Synthetic Routes and Reaction Conditions
4-Chlorobenzene-1-diazonium bromide is typically synthesized through the diazotization of 4-chloroaniline. The process involves the following steps:
-
Diazotization Reaction: : 4-Chloroaniline is treated with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt. [ \text{C6H4ClNH2} + \text{HNO2} + \text{HCl} \rightarrow \text{C6H4ClN2}^+ \text{Cl}^- + 2\text{H2O} ]
-
Formation of Diazonium Bromide: : The diazonium chloride formed in the previous step is then treated with a bromide source, such as sodium bromide, to yield this compound. [ \text{C6H4ClN2}^+ \text{Cl}^- + \text{NaBr} \rightarrow \text{C6H4ClN2}^+ \text{Br}^- + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are often employed to ensure precise control over reaction conditions and to enhance safety, given the potentially hazardous nature of diazonium salts.
化学反应分析
Types of Reactions
4-Chlorobenzene-1-diazonium bromide undergoes several types of chemical reactions, including:
-
Substitution Reactions: : The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction, leading to the formation of aryl halides, cyanides, and other substituted aromatic compounds. [ \text{C6H4ClN2}^+ \text{Br}^- + \text{CuBr} \rightarrow \text{C6H4ClBr} + \text{N2} ]
-
Coupling Reactions: : The diazonium group can couple with aromatic compounds such as phenols and amines to form azo compounds, which are valuable in dye synthesis. [ \text{C6H4ClN2}^+ \text{Br}^- + \text{C6H5OH} \rightarrow \text{C6H4ClN=N-C6H4OH} + \text{HBr} ]
Common Reagents and Conditions
Copper(I) Bromide (CuBr): Used in the Sandmeyer reaction to replace the diazonium group with a bromine atom.
Phenol: Used in coupling reactions to form azo compounds.
Sodium Nitrite (NaNO2) and Hydrochloric Acid (HCl): Used to generate nitrous acid for the diazotization reaction.
Major Products
4-Chlorobromobenzene: Formed through the Sandmeyer reaction.
4-Chloroazobenzene: Formed through coupling reactions with phenol.
科学研究应用
4-Chlorobenzene-1-diazonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds, including aryl halides, azo dyes, and other substituted benzenes.
Biology: Diazonium salts are used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: Azo compounds derived from diazonium salts are used in pharmaceuticals and as diagnostic agents.
Industry: It is used in the production of dyes, pigments, and polymers.
作用机制
The primary mechanism of action for 4-chlorobenzene-1-diazonium bromide involves the formation of reactive intermediates that facilitate substitution and coupling reactions In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile (eg, bromide ion) through a radical mechanism involving copper(I) catalysts
相似化合物的比较
4-Chlorobenzene-1-diazonium bromide can be compared with other diazonium salts such as:
Benzenediazonium Chloride: Similar in structure but lacks the chlorine substituent on the benzene ring.
4-Bromobenzene-1-diazonium Chloride: Similar but has a bromine substituent instead of chlorine.
4-Iodobenzene-1-diazonium Chloride: Similar but has an iodine substituent instead of chlorine.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the diazonium and chlorine groups, which can influence the electronic properties and reactivity of the compound.
属性
CAS 编号 |
2185-89-9 |
|---|---|
分子式 |
C6H4BrClN2 |
分子量 |
219.46 g/mol |
IUPAC 名称 |
4-chlorobenzenediazonium;bromide |
InChI |
InChI=1S/C6H4ClN2.BrH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 |
InChI 键 |
ZBCUUURODFMTBQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1[N+]#N)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


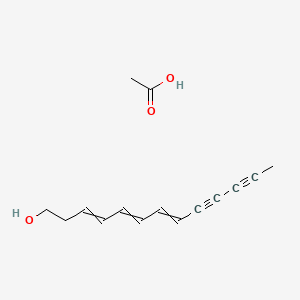
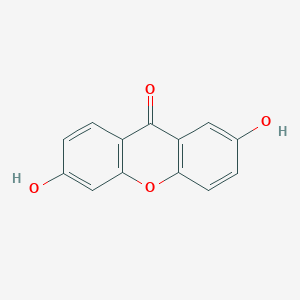
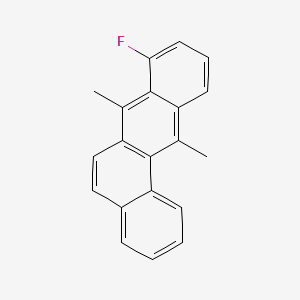

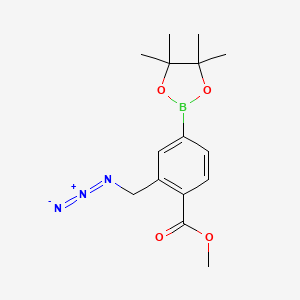

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
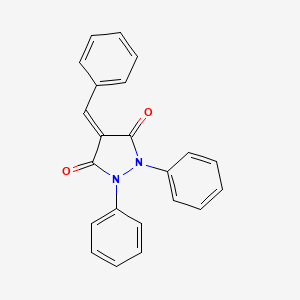
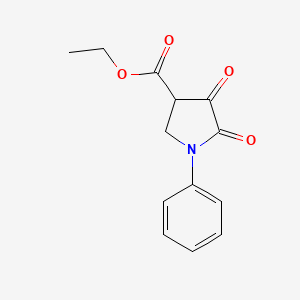
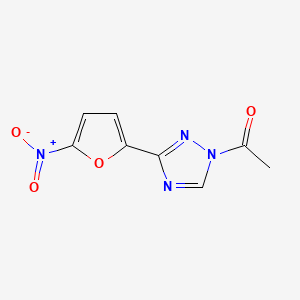

![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)
